molecular formula C13H15IN2O2 B598116 tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-29-8

tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B598116
CAS RN: 1198097-29-8
M. Wt: 358.179
InChI Key: PMPAJDNMABXNRB-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the empirical formula C₁₃H₁₅IN₂O₂ . It is also known by its CAS number: 1198097-29-8 . The molecular weight of this compound is 358.17 g/mol . Unfortunately, detailed analytical data for this product is not available from Sigma-Aldrich, which provides it as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a tert-butyl ester group and an iodine atom. The SMILES notation for this compound is: Cc1cnc2n(cc(I)c2c1)C(=O)OC(C)(C) . The three-dimensional arrangement of atoms in space would provide further insights into its stereochemistry.

Scientific Research Applications

Synthesis Methods

Research on related compounds has led to advancements in synthetic methods. For example, the synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates involves thermal addition and dehydrogenation processes, highlighting the versatility of pyrrole derivatives in chemical synthesis (Porta, Capuzzi, & Bettarini, 1994). Additionally, the development of novel synthesis methods for fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidine nucleosides signifies the compound's relevance in producing potential inhibitors for ADAs and IMPDH (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).

Chemical Reactions and Applications

Studies have explored the reaction of tert-butyl esters with singlet oxygen, leading to the synthesis of 5-substituted pyrroles, which serve as precursors for prodigiosin and its analogues (Wasserman et al., 2004). This indicates the potential of tert-butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in creating bioactive compounds. Additionally, the cyclization of nitrile anions to form substituted pyrrolidines, as studied in tert-butyl derivatives, is a significant method for synthesizing chiral pyrrolidine compounds with high yield and enantiomeric excess (Chung et al., 2005).

Chemical Properties and Analysis

Research into the properties and analysis of similar compounds includes studies on their crystal and molecular structure, characterization using various spectroscopic methods, and thermal and X-ray analyses. These studies are crucial for understanding the physical and chemical characteristics of tert-butyl pyrrolopyridine derivatives (Çolak et al., 2021).

Potential Pharmaceutical Applications

While the search primarily focused on non-pharmaceutical aspects, it's worth noting that related compounds have been investigated for potential pharmaceutical applications. For instance, derivatives of pyrrolo[2,3-b]pyridines have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in drug development (Toja et al., 1986).

properties

IUPAC Name

tert-butyl 3-iodo-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c1-8-5-9-10(14)7-16(11(9)15-6-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPAJDNMABXNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2I)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673629
Record name tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198097-29-8
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198097-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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